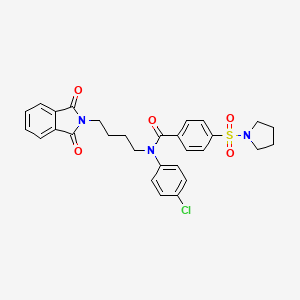![molecular formula C18H22N6OS B2365120 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1021123-27-2](/img/structure/B2365120.png)
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a sophisticated compound that has captured the interest of chemists and researchers due to its unique molecular structure and potential applications in various scientific fields. This compound is a complex organic molecule featuring a pyrazolopyrimidine core, a piperidine substituent, and a thiophene moiety, which collectively contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step reactions, combining advanced organic synthesis techniques. One common synthetic route begins with the preparation of the pyrazolopyrimidine core via condensation reactions, followed by the introduction of the piperidine group through nucleophilic substitution. The thiophene moiety is then attached using cross-coupling reactions under carefully controlled conditions.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of each synthetic step to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors, advanced purification techniques, and process analytical technologies (PAT) ensures consistent quality and efficiency in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide undergoes a variety of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions.
Coupling: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation Reactions: Employing reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction Reactions: Utilizing hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reactions: Using alkyl halides or acyl chlorides with suitable base catalysts.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck coupling.
Major Products
The products formed from these reactions vary depending on the reaction type and conditions, but typically include derivatives with modified functional groups or extended conjugated systems, which can exhibit diverse chemical and physical properties.
Scientific Research Applications
Chemistry: Serving as a versatile building block for the synthesis of complex molecules and materials.
Biology: Investigating its role as an enzyme inhibitor or ligand for biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and infections.
Industry: Evaluating its use in the development of advanced materials, catalysts, and electronic devices.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, alter cellular functions, or inhibit pathogen activity. The precise mechanism depends on the specific application and context, but typically involves binding to active sites, disrupting protein-protein interactions, or influencing signal transduction pathways.
Comparison with Similar Compounds
When compared to similar compounds, such as other pyrazolopyrimidine derivatives or heterocyclic amides, N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct reactivity, stability, and biological activity, making it a valuable target for further research and development.
List of Similar Compounds
N-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(furan-2-yl)acetamide
N-(2-(1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactivity, applications, and unique features compared to similar compounds. Enjoy diving into the chemistry world!
Properties
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c25-16(11-14-5-4-10-26-14)19-6-9-24-18-15(12-22-24)17(20-13-21-18)23-7-2-1-3-8-23/h4-5,10,12-13H,1-3,6-9,11H2,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQJKATWSYMMJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3r,5r,7r)-adamantan-1-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365037.png)




![methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2365044.png)

![Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2365049.png)


![3-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine](/img/structure/B2365054.png)
![(3-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365055.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2365060.png)
